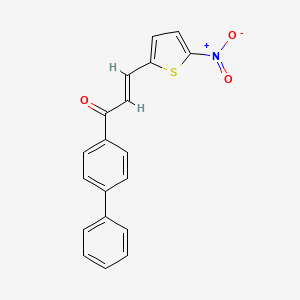

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one

Description

(E)-3-(5-Nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a nitro-substituted thiophene ring and a biphenyl (4-phenylphenyl) group. Chalcones, or α,β-unsaturated ketones, are known for their diverse biological activities and applications in materials science.

Properties

IUPAC Name |

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3S/c21-18(12-10-17-11-13-19(24-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H/b12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHZAISNGFSLGD-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an appropriate acetophenone derivative and an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Potassium permanganate or chromium trioxide.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents like chlorine gas or sulfuryl chloride.

Major Products Formed

Reduction: Conversion of the nitro group to an amino group.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Substitution: Introduction of nitro, sulfonyl, or halogen groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. Research into its biological effects could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The nitrothiophene moiety could play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Comparisons

Chalcones with structural similarities to the target compound include:

- Key Differences: The biphenyl group in the target compound introduces steric bulk and extended π-conjugation compared to simpler aryl groups (e.g., methyl or methoxy) .

Physicochemical Properties

Melting Points and Stability

- LabMol-93 (methylsulfanyl substituent) melts at 204°C, while LabMol-95 (methyl substituent) melts at 194°C . The biphenyl group in the target compound may further elevate the melting point due to increased molecular weight and packing efficiency.

- Nitro groups generally enhance thermal stability but reduce solubility in polar solvents compared to methoxy or amino substituents .

Quantum Chemical Descriptors

- Chalcones with electron-withdrawing groups (e.g., nitro) exhibit lower HOMO energies (-8.723 eV for a methoxy analog) compared to electron-donating groups (-8.171 eV for a hydroxy analog) . The target’s nitro group likely results in a similarly low HOMO, enhancing electrophilic reactivity.

Antitubercular and Antimicrobial Potential

- Chalcones with nitro groups (e.g., 3-nitrophenyl derivatives) show enhanced antibacterial activity due to improved membrane permeability and electron-deficient aromatic systems .

Antimalarial Activity

- Methoxy- and amino-substituted chalcones inhibit PfFd-PfFNR interaction (up to 50% inhibition), with amino groups facilitating electrostatic interactions . The nitro group in the target may exhibit different binding modes due to its stronger electron-withdrawing nature.

Biological Activity

(E)-3-(5-nitrothiophen-2-yl)-1-(4-phenylphenyl)prop-2-en-1-one is a compound belonging to the chalcone family, characterized by its unique structure that includes a nitrothiophene moiety and a biphenyl group. Chalcones are known for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, presenting research findings, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the Claisen-Schmidt condensation reaction between an acetophenone derivative and an aldehyde in the presence of a base like sodium hydroxide. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Antimicrobial Properties

Research indicates that chalcones, including this compound, exhibit significant antimicrobial activity. A study on similar nitro-containing compounds demonstrated potent inhibition against Mycobacterium tuberculosis with minimal cytotoxicity towards mammalian cell lines . This suggests that the compound may share similar mechanisms of action.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The introduction of nitro groups in chalcones has been linked to enhanced cytotoxic effects against various cancer cell lines. For instance, modifications leading to increased electron-withdrawing characteristics have shown promising results in targeting malignant cells while sparing normal cells .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis: Similar compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .

- Antimicrobial Mechanism: The nitro group may participate in redox reactions that disrupt bacterial cellular processes, making it a potential candidate for developing new antibiotics against resistant strains .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Potent against M. tuberculosis | |

| Anticancer | Cytotoxic against various tumor cell lines | |

| Anti-inflammatory | Potentially effective based on structural analogs |

Selective Toxicity Analysis

A comparative study evaluated the cytotoxicity of related compounds against human monocyte cell lines (THP-1) and murine macrophage cell lines (RAW 264.7). The selectivity index (SI) was calculated to assess the preferential toxicity towards mycobacterial strains versus mammalian cells. Compounds exhibited SIs ranging from 32 to 16,997, indicating high selectivity towards mycobacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.